An In-depth Technical Guide to 3-Amino-6-bromo-2,4-dichloropyridine (CAS 237435-16-4)
An In-depth Technical Guide to 3-Amino-6-bromo-2,4-dichloropyridine (CAS 237435-16-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-bromo-2,4-dichloropyridine is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry.[1][2] Its trifunctional nature, featuring amino, bromo, and chloro substituents on the pyridine core, makes it a versatile intermediate for the synthesis of complex heterocyclic compounds.[1] This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutics and agrochemicals.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of 3-Amino-6-bromo-2,4-dichloropyridine
| Property | Value | Reference(s) |
| CAS Number | 237435-16-4 | [1][2] |
| Molecular Formula | C₅H₃BrCl₂N₂ | [1][2] |
| Molecular Weight | 241.90 g/mol | [1][2] |
| Purity | Typically ≥98% | [1] |
| Appearance | Colorless crystalline form (as synthesized) |
Table 2: Spectroscopic Data for 3-Amino-6-bromo-2,4-dichloropyridine
| Technique | Data | Reference(s) |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 6.10 (s, 2H), 7.69 (s, 1H) | |
| Mass Spectrum (MS) | m/z: 243 ([M+H]⁺, ⁸¹Br), 241 ([M+H]⁺, ⁷⁹Br) |
Synthesis
A documented method for the synthesis of 3-Amino-6-bromo-2,4-dichloropyridine involves the bromination of 3-Amino-2,4-dichloropyridine.
Experimental Protocol: Synthesis from 3-Amino-2,4-dichloropyridine
Reaction Scheme:
Caption: Synthesis of 3-Amino-6-bromo-2,4-dichloropyridine.
Procedure:
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3-Amino-2,4-dichloropyridine (500 mg, 3.1 mmol) is dissolved in N,N-dimethylformamide (DMF, 16 mL) and the solution is cooled to 0 °C in an ice-water bath.
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A solution of N-bromosuccinimide (660 mg, 3.7 mmol) in DMF (7 mL) is added dropwise to the cooled solution.
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The reaction mixture is stirred for 15 minutes at 0 °C.
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The mixture is then poured into water and extracted twice with ethyl acetate (EtOAc).
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The combined organic phases are washed sequentially with water and saturated saline solution.
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The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield a red residue.
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The residue is dissolved in a 1:1 mixture of ethyl acetate/hexane and passed through a short silica gel column.
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Concentration of the filtrate under reduced pressure affords the title compound as a colorless crystalline solid (0.68 g, 90% yield).
Applications in Drug Discovery and Agrochemicals
3-Amino-6-bromo-2,4-dichloropyridine is a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of multiple reaction sites allows for diverse chemical transformations.
The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of various aryl and heteroaryl moieties, a common strategy in the development of kinase inhibitors. The amino group can be acylated, alkylated, or used in cyclization reactions to build fused ring systems. The chlorine atoms can also be substituted under specific conditions, further increasing the molecular diversity achievable from this intermediate.
While a specific signaling pathway for a drug candidate synthesized directly from 3-Amino-6-bromo-2,4-dichloropyridine is not prominently documented in publicly available literature, its utility can be illustrated through a general workflow for the synthesis of a hypothetical kinase inhibitor.
Representative Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor
The following diagram illustrates a plausible synthetic route to a hypothetical kinase inhibitor, leveraging the reactivity of 3-Amino-6-bromo-2,4-dichloropyridine. This workflow is representative of synthetic strategies employed in medicinal chemistry.
Caption: A general workflow for kinase inhibitor synthesis.
This workflow demonstrates how the bromo-substituent can be functionalized via a Suzuki coupling, followed by substitution of one of the chloro-groups, and finally, modification of the amino group to generate a diverse range of potential kinase inhibitors.
Safety and Handling
Based on available safety data sheets, 3-Amino-6-bromo-2,4-dichloropyridine is classified as a hazardous substance.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Serious Eye Damage | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative that this compound is handled by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).
Conclusion
3-Amino-6-bromo-2,4-dichloropyridine is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its well-defined synthesis and the reactivity of its multiple functional groups allow for the construction of complex molecular architectures. While detailed physicochemical and toxicological data are limited in the public domain, its utility as a synthetic building block is evident. Further research into the biological activities of compounds derived from this scaffold may lead to the development of novel and effective therapeutic agents and crop protection solutions.

